molecular formula C10H10N2O2 B1499248 (1-methyl-1H-benzimidazol-2-yl)acetic acid CAS No. 2219-13-8

(1-methyl-1H-benzimidazol-2-yl)acetic acid

Cat. No.: B1499248
CAS No.: 2219-13-8
M. Wt: 190.2 g/mol
InChI Key: FGTABQOMCYBWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzimidazole Derivatives in Organic Chemistry

The development of benzimidazole derivatives traces back to foundational discoveries in heterocyclic chemistry during the late nineteenth and early twentieth centuries. Benzimidazole was first synthesized as 2,5-dimethyl-benzimidazole in 1872 by Hoebrecker through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration. This initial synthesis marked the beginning of systematic exploration into benzimidazole chemistry, though the full significance of this heterocyclic system would not be realized until decades later.

The discovery of benzimidazole during research on vitamin B12 proved to be a pivotal moment in understanding the biological relevance of this chemical scaffold. Scientists found that the benzimidazole nucleus provided a stable platform on which drugs could be developed, leading to extensive research into various substitution patterns and their effects on biological activity. The historical development continued with significant milestones including the 1940s speculation by Woolley that benzimidazoles could act similarly to purines to provide biological responses, with the first investigation on biological activity of the benzimidazole nucleus reported in 1944.

Research intensified when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, and some of its derivatives also possessed vitamin B12-like activity. These early reports led researchers to explore the benzimidazole nucleus for numerous activities, ultimately resulting in the development of diverse therapeutic agents. The evolution from simple benzimidazole structures to complex derivatives like this compound demonstrates the progressive understanding of how specific substitutions can modify chemical and biological properties.

Structural Significance of the 1-Methyl Substitution Pattern

The incorporation of a methyl group at the nitrogen-1 position of the benzimidazole ring system represents a critical structural modification that significantly influences the compound's chemical properties and behavior. Benzimidazole naturally contains a hydrogen atom attached to nitrogen in the 1-position and can form tautomers upon interaction with aprotic solvents such as water or in the presence of multiple benzimidazole molecules. However, substitution at the nitrogen position prohibits the tautomerism process, fundamentally altering the compound's chemical stability and interaction patterns.

The 1-methylbenzimidazole structure exhibits specific physical and chemical characteristics that distinguish it from the parent benzimidazole compound. According to documented physical properties, 1-methylbenzimidazole displays a melting point of 59-62 degrees Celsius and a boiling point of 154 degrees Celsius at 12 millimeters of mercury pressure. The compound has a density of 1.1254 and a refractive index of 1.6013, indicating its solid crystalline nature at room temperature. The molecular formula of 1-methylbenzimidazole is C8H8N2 with a molecular weight of 132.16 grams per mole.

The methyl substitution pattern influences solubility characteristics significantly. Research indicates that the presence of two nitrogen atoms in the imide group generally causes polarity, resulting in solubility in organic solvents and greater solubility in polar solvents. The addition of the methyl group at the nitrogen-1 position provides specific steric and electronic effects that modify these solubility patterns. The compound shows improved solubility in polar liquids when polar groups are added to the benzimidazole ring, while non-polar substituents enhance solubility in non-polar solvents.

Table 1: Physical Properties of 1-Methylbenzimidazole

Property Value
Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Melting Point 59-62°C
Boiling Point 154°C (12 mmHg)
Density 1.1254
Refractive Index 1.6013
pKa 5.40 ± 0.10 (predicted)
Color White to pink

Role of Acetic Acid Moieties in Modifying Bioactivity

The incorporation of acetic acid functionality at the carbon-2 position of the methylated benzimidazole ring creates a compound with enhanced chemical versatility and potential biological significance. The acetic acid moiety introduces carboxylic acid functionality, which fundamentally alters the compound's physicochemical properties, including solubility, ionization behavior, and potential for molecular interactions.

Research on benzimidazole derivatives containing acetic acid moieties has demonstrated their importance in various biological systems. Studies have shown that benzimidazole derivatives with carboxylic acid groups exhibit modified bioactivity profiles compared to their non-carboxylated counterparts. The presence of the carboxylic acid group provides hydrogen bond acceptor and donor capabilities, which can enhance binding interactions with biological targets.

The structural analysis of this compound reveals how the acetic acid substituent at the carbon-2 position creates opportunities for diverse chemical interactions. The carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and coordination chemistry, potentially influencing the compound's biological activity and pharmacological properties. Research has indicated that carboxylic acid substituents on benzimidazole scaffolds can be crucial for activity, as demonstrated in studies where modifications to carboxylic acid groups resulted in altered biological potency.

The electronic effects of the acetic acid moiety also contribute to the overall chemical behavior of the compound. The electron-withdrawing nature of the carboxylic acid group can influence the electron density distribution within the benzimidazole ring system, potentially affecting reactivity patterns and binding affinity to biological targets. Studies on benzimidazole derivatives have shown that electronic effects significantly impact biological activity, with electron-donating and electron-withdrawing groups producing different activity profiles.

Table 2: Comparative Analysis of Benzimidazole Derivatives with Acetic Acid Moieties

Compound Molecular Formula Molecular Weight Substitution Pattern Reference
This compound C10H10N2O2 190.20 g/mol N1-methyl, C2-acetic acid
(2-methyl-1H-benzimidazol-1-yl)acetic acid C10H10N2O2 190.20 g/mol N1-acetic acid, C2-methyl
(2-methyl-1H-benzimidazol-5-yl)acetic acid C10H10N2O2 190.20 g/mol C2-methyl, C5-acetic acid
(1H-benzimidazol-2-yl)acetic acid C9H8N2O2 176.17 g/mol C2-acetic acid

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTABQOMCYBWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653162
Record name (1-Methyl-1H-benzimidazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219-13-8
Record name (1-Methyl-1H-benzimidazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1-methyl-1H-benzimidazol-2-yl)acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes various research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the molecular formula C9H8N2O3C_9H_8N_2O_3, featuring a benzimidazole moiety linked to an acetic acid functional group. This structural configuration contributes to its reactivity and interaction with biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, studies have demonstrated that similar benzimidazole derivatives can inhibit cell proliferation and induce apoptosis through multiple mechanisms:

  • Cytotoxicity : The compound has shown IC50 values ranging from 13 to 60 μM against different cancer cell lines after varying incubation periods. For example, in a study involving MDA-MB-231 breast cancer cells, derivatives of benzimidazole were found to disrupt tubulin dynamics, leading to mitotic blockage and subsequent cell death .
  • Mechanism of Action : The compound's mechanism involves interference with tubulin polymerization, akin to known microtubule-targeting agents like nocodazole. This disruption leads to the prevention of mitotic spindle formation, ultimately resulting in apoptosis .

2. Antimicrobial Activity

Benzimidazole derivatives, including this compound, have exhibited antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies have reported moderate to high inhibition rates against pathogens such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
2-(2-formyl-1H-benzimidazol-1-yl)acetic acidContains a formyl groupPotential for further derivatization with anticancer properties
5-Methyl-1H-benzimidazoleMethyl substitution at different positionVariations in cytotoxicity against cancer cells
(1H-benzimidazol-2-yl)thioacetic acidThioether linkageExhibits antibacterial properties

Case Studies and Research Findings

Several studies have highlighted the potential of this compound for therapeutic applications:

  • Antiproliferative Effects : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer lines through mechanisms involving apoptosis and cell cycle arrest .
  • Tubulin Interaction : Molecular docking studies indicated that the compound interacts with the colchicine binding site on tubulin, suggesting a mechanism similar to that of established antitumor agents .
  • Antioxidant Activity : Some derivatives have also shown promising antioxidant properties, which could contribute to their overall therapeutic efficacy by mitigating oxidative stress in cells .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzimidazole derivatives, including (1-methyl-1H-benzimidazol-2-yl)acetic acid. Research indicates that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives with methyl substitutions in the benzimidazole ring showed potential as antiproliferative agents by disrupting tubulin dynamics in breast cancer cells (MDA-MB-231) . The mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Benzimidazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. Their mechanism often involves interference with microbial cell division and metabolic processes, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For example, certain derivatives have shown promise as inhibitors of enzymes involved in cancer progression and inflammatory responses, providing a basis for therapeutic development in oncology and immunology .

Neuroprotective Effects

Recent research suggests that some benzimidazole derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems and provide antioxidant effects is under investigation .

Synthesis of Advanced Materials

In addition to its biological applications, this compound serves as a building block for synthesizing novel materials. Its unique chemical structure allows it to be incorporated into polymers and other materials that require specific chemical properties .

Pharmaceutical Formulations

The compound is also explored in pharmaceutical formulations due to its stability and compatibility with various excipients. Its role as an active pharmaceutical ingredient (API) is being evaluated in combination therapies aimed at enhancing drug efficacy and reducing side effects .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityMethyl-substituted benzimidazole derivatives showed IC50 values between 40 μM and 20 μM against MDA-MB-231 cells, indicating significant cytotoxicity .
Study 2Antimicrobial PropertiesBenzimidazole derivatives demonstrated effective inhibition of bacterial growth, suggesting potential as new antibiotics .
Study 3Neuroprotective EffectsCertain derivatives exhibited protective effects against oxidative stress in neuronal cells, indicating potential for treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Substituent Position and Functional Groups
  • (1-Methyl-1H-benzimidazol-2-yl)acetic Acid: The acetic acid group at the 2-position enhances hydrogen-bonding capacity, influencing solubility and molecular recognition.
  • [2-(1-Azepanylmethyl)-1H-benzimidazol-1-yl]acetic Acid (CAS: 887032-01-1) : The acetic acid is at the 1-position, while a bulky azepanylmethyl group occupies the 2-position. This substitution may hinder crystallization but improve lipid solubility, favoring membrane permeability in drug design .
  • Such derivatives are explored for antioxidant and antimicrobial applications .
Heterocyclic Core Modifications
  • 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic Acid (CAS: 20068-43-3): Replacing benzimidazole with benzoxazine alters the electronic environment.

Physicochemical Properties

  • Solubility : Acetic acid derivatives generally show moderate aqueous solubility, enhanced by polar solvents (e.g., DMF, acetic acid itself; ). Substituents like benzylthio () increase hydrophobicity, favoring organic solvents.
  • Thermal Stability : Methylation at the 1-position (target compound) likely improves thermal stability compared to unmethylated analogs, as seen in differential scanning calorimetry studies of related benzimidazoles .

Preparation Methods

Cyclocondensation Approach Starting from o-Phenylenediamine Derivatives

A classical route involves the condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or equivalents to form the benzimidazole ring, followed by introduction of the acetic acid side chain.

  • For example, synthesis can start with 3,4-diaminobenzoic acid derivatives which are protected and activated to form amide intermediates. These intermediates then undergo cyclocondensation with reagents such as 1,3-dimethoxycarbonyl-S-methyl-isothiourea to yield benzimidazole derivatives with the desired substitution pattern.

  • The N-methyl group can be introduced by using methyl-substituted starting materials or by methylation steps post-cyclization.

  • Yields for these sequences typically range from 50% to 65%, indicating moderate efficiency.

Alkylation and Amidation Using Activated Esters and Carbonyldiimidazole

  • Another method involves the activation of carboxylic acids with N,N-carbonyldiimidazole (CDI) in the presence of solvents like dichloromethane or acetonitrile, followed by reaction with amines to form amide bonds.

  • For instance, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate mesylate can be prepared by reacting the appropriate benzimidazole intermediate with activated esters and bases such as sodium carbonate or bicarbonate under controlled temperature (10–50°C, preferably 25–35°C).

  • The reaction mixture is typically stirred for several hours, followed by workup involving filtration, solvent removal, and recrystallization to enhance purity.

Use of Hydrochloric Acid Gas and Calcium Chloride Dihydrate

  • A specialized step in some synthesis routes involves passing hydrochloric acid gas slowly into a cooled mixture of calcium chloride dihydrate and ethanol at sub-zero temperatures (-15 to -5°C), which facilitates certain transformations or salt formations of benzimidazole derivatives.

  • This method is used to prepare mesylate salts or to purify intermediates by precipitation.

Purification and Crystallization

  • After synthesis, the crude product is often dissolved in ethanol and ethyl acetate, stirred for extended periods (e.g., 12 hours), and then filtered to isolate the pure crystalline compound.

  • Purity is typically assessed by HPLC, with values reported up to 95.6% after purification steps.

Reaction Conditions and Reagents

Step/Reaction Type Reagents/Conditions Temperature Range Solvent Types Notes
Cyclocondensation 3,4-diaminobenzoic acid derivatives, isothiourea Room temp to reflux Acetonitrile, dichloromethane Yields 50-65%
Activation of carboxylic acid N,N-carbonyldiimidazole (CDI), amines 15-35°C Dichloromethane, acetonitrile Formation of amide intermediates
Base-mediated amidation Sodium carbonate, potassium carbonate, bicarbonates 10-50°C (preferably 25-35°C) Polar aprotic solvents, ethers, esters Alkali bases facilitate coupling
Acid gas treatment Hydrochloric acid gas, calcium chloride dihydrate -15 to -5°C Ethanol For salt formation and purification
Purification Ethanol, ethyl acetate Room temperature Ethanol, ethyl acetate Crystallization to improve purity

Detailed Research Findings

  • The patent WO2013150545A2 describes a process for preparing benzimidazole derivatives including methyl-substituted compounds with acetic acid functionalities. The process emphasizes the use of suitable organic solvents (chloro solvents, ethers, esters, ketones, polar aprotic solvents, nitriles) and bases (alkali metal carbonates and bicarbonates) under mild temperature conditions to optimize yields and purity.

  • The process also includes purification techniques involving solvent mixtures and recrystallization to achieve high purity compounds suitable for pharmaceutical applications, with HPLC purity reaching above 95% after purification.

  • Research published in Chemical and Pharmaceutical Bulletin (2019) outlines the synthesis of benzimidazole derivatives via cyclocondensation of benzamides with isothiourea derivatives, confirming structures by IR, 1H-NMR, and MS, and obtaining yields between 50% and 65.4%.

  • The US patent US20150087842A1 further details the preparation of benzimidazole derivatives and their salts, highlighting the importance of reaction conditions, solvent choice, and purification methods to achieve the desired compound with high purity and yield.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Purification Techniques
Cyclocondensation 3,4-diaminobenzoic acid derivatives Di-tert-butyl dicarbonate, CDI, isothiourea 50 - 65.4 Recrystallization, solvent washes
Activation and Amidation Carboxylic acids, amines N,N-carbonyldiimidazole, alkali carbonates ~50 - 83 Filtration, recrystallization
Acid Gas Treatment & Salt Formation Calcium chloride dihydrate, HCl gas -15 to 35°C, ethanol solvent Not specified Precipitation, solvent removal

Q & A

Q. What are the recommended synthetic routes for (1-methyl-1H-benzimidazol-2-yl)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation of N-methyl-1,2-phenylenediamine derivatives with glycolic acid or cyanoacetic acid under mild acidic conditions. For example, N-methyl-1,2-phenylenediamine dihydrochloride reacts with glycolic acid (65% aqueous solution) at 80–100°C, followed by purification via recrystallization . Alternative routes involve cyanoacetylation of 1-methylbenzimidazole using cyanoacetic acid and acetic anhydride, yielding intermediates that are hydrolyzed to the target compound . Key factors include pH control (4–6) and temperature optimization to prevent side reactions like over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, benzimidazole ring vibrations at 1450–1600 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows signals for the methyl group (δ ~3.7 ppm), acetic acid protons (δ ~4.2 ppm), and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) .
  • X-ray Crystallography : Resolves molecular geometry, hydrogen-bonding networks, and torsional angles (e.g., C7–N1–C5 bond angle of 122.1°) .

Q. How can researchers optimize the synthesis of derivatives like N'-arylidene hydrazides from this compound?

  • Methodological Answer : React the acetic acid derivative with aryl hydrazines in ethanol under reflux (12–24 hrs). Use catalytic acetic acid to accelerate Schiff base formation. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify derivatives via column chromatography, achieving yields of 60–85% .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical and electronic properties of this compound?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate ionization potentials, electron affinities, and bond dissociation energies. Basis sets like 6-311+G(d,p) optimize molecular geometry and simulate IR spectra. Validate against experimental data (e.g., atomization energy deviations <2.4 kcal/mol) . For redox properties, compute HOMO-LUMO gaps to assess reactivity toward electrophiles/nucleophiles.

Q. What crystallographic strategies resolve structural ambiguities in this compound complexes?

  • Methodological Answer : Use SHELXL for refinement against high-resolution (<1.0 Å) X-ray data. Apply twin refinement for non-merohedral twinning. Analyze hydrogen-bonding patterns via Graph Set notation (e.g., D = donor, A = acceptor) to classify motifs like R₂²(8) rings. For disordered regions, employ restraints on thermal parameters and bond distances .

Q. How do hydrogen-bonding interactions influence the solid-state packing and stability of this compound?

  • Methodological Answer : Map intermolecular interactions using Mercury software. The acetic acid group forms O–H···N hydrogen bonds with benzimidazole nitrogens (2.8–3.0 Å), creating 1D chains. π-π stacking (3.4–3.6 Å) between benzimidazole rings stabilizes layered structures. Thermal analysis (TGA/DSC) correlates packing efficiency with melting points (e.g., 210–220°C) .

Q. How should researchers address contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Case Study : Discrepancies in ¹H NMR methyl group shifts may arise from residual solvents (e.g., DMF). Dry samples over P₂O₅ and re-acquire spectra in deuterated DMSO.
  • Quantitative Analysis : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to quantify impurities. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-benzimidazol-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(1-methyl-1H-benzimidazol-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.